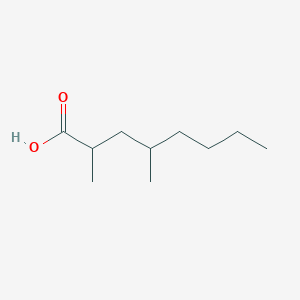

2,4-Dimethyloctanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyloctanoic acid is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Applications

1. Metabolism Studies

Research has shown that the administration of 2,4-dimethyloctanoic acid in animal models leads to the formation of several metabolites, including 2,2-dimethyladipic acid and 2,2-dimethyl-7-hydroxyoctanoic acid. These metabolites are essential for understanding the oxidative pathways of fatty acids in mammals. A study demonstrated that following the administration of this compound to rats, significant urinary excretion of labeled metabolites occurred, indicating active metabolic processing .

2. Lipoxygenase Inhibition

The compound has been investigated as a potential inhibitor of human lipoxygenase enzymes, which are implicated in inflammatory diseases such as asthma. Research indicates that specific derivatives of this compound can inhibit lipoxygenase activity effectively, suggesting its utility in developing anti-inflammatory drugs .

Toxicological Studies

1. Safety Assessments

Toxicological evaluations have been conducted to determine the no-observed-adverse-effect level (NOAEL) for this compound. In repeated-dose studies on rats, doses were administered to assess potential developmental toxicity and metabolic safety. The results indicated a NOAEL of 700 mg/kg/day, which provides a benchmark for safe exposure levels in further studies .

2. Comparative Toxicity Analysis

Comparative studies with analogues such as valproic acid have been utilized to assess the toxicity profiles of this compound. These analyses help establish a framework for predicting adverse effects based on structural similarities and metabolic pathways .

Applications in Drug Development

1. Structure-Activity Relationship (SAR) Studies

The compound's structure has been pivotal in SAR studies aimed at optimizing drug candidates targeting inflammatory pathways. By modifying the substituents on the core structure of this compound, researchers can enhance its inhibitory potency against specific enzymes like lipoxygenases .

2. Development of Novel Therapeutics

The insights gained from studying this compound have implications for developing novel therapeutics for inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for further exploration in drug discovery programs.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for producing high-purity 2,4-Dimethyloctanoic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of branched-chain fatty acids like this compound typically involves alkylation or keto-acid reduction. For example, 2,2-Dimethyloctanoic acid has been synthesized via alkylation of triethylcarbinyl isobutyrate with brominated ketones, followed by hydrolysis and reduction using NaBH₄ . For the 2,4 isomer, analogous methods may employ regioselective alkylation agents (e.g., 6-bromo-α-hexanone derivatives) and optimized solvent systems (e.g., chloroform-methanol-water mixtures) to control branching positions. Reaction temperature (e.g., 135–140°C under reduced pressure) and catalyst selection are critical for yield optimization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are the key indicators of purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are primary tools. NMR can confirm methyl branching at C2 and C4 via δ<sup>13</sup>C chemical shifts (e.g., ~20–25 ppm for methyl groups). GC-MS with chiral columns (e.g., hydrophobic kieselguhr treated with dichlorodimethylsilane) resolves isomers and detects impurities . Purity is assessed via retention times in chloroform-rich solvent systems (column chromatography) and consistency in elemental analysis (e.g., C: 64.48%, H: 9.74% for C₁₀H₂₀O₂) .

Advanced Research Questions

Q. How can in vivo metabolic studies of this compound be designed to account for isomer-specific biochemical pathways, based on prior studies of structurally similar compounds?

- Methodological Answer : Studies on 2,2-Dimethyloctanoic acid in rats show ~45% urinary excretion within 24 hours, with metabolites requiring acid hydrolysis (1 hr reflux in H₂SO₄) to release conjugated forms like glucuronides . For the 2,4 isomer, isotope-labeled tracer techniques (e.g., <sup>14</sup>C) combined with ether extraction and paper chromatography (n-butanol-water-diethylamine systems) can track β-oxidation pathways. Tissue-specific metabolism (e.g., liver vs. adipose) should be analyzed via LC-MS/MS to differentiate isomer degradation rates .

Q. What statistical approaches are recommended for analyzing experimental data on this compound to ensure reproducibility and address variability in biological systems?

- Methodological Answer : Multivariate analysis (e.g., ANOVA) and Dunnett’s test are suitable for comparing treatment effects against controls in metabolic studies . For batch-to-batch variability in synthesis, Grubbs’ test identifies outliers in boiling point (e.g., 135–136°C at 0.5 mm Hg) or elemental composition data. Reporting both raw and creatinine-adjusted urinary concentrations minimizes matrix effects in biomonitoring .

Q. What strategies should be employed to validate conflicting reports on the physicochemical properties of this compound across different literature sources?

- Methodological Answer : Cross-validate data using multiple techniques:

- Boiling Point : Compare experimental values (e.g., 135°C at 0.8 mm Hg for keto-acid precursors) with CRC Handbook reference data for homologs .

- Solubility : Use phase-separation chromatography (chloroform/methanol/water) to confirm partitioning behavior .

- Structural Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 3 months) with GC-MS monitoring to detect decomposition byproducts .

Properties

CAS No. |

7414-45-1 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2,4-dimethyloctanoic acid |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-8(2)7-9(3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) |

InChI Key |

BBRLCIVWEAHSPK-UHFFFAOYSA-N |

SMILES |

CCCCC(C)CC(C)C(=O)O |

Canonical SMILES |

CCCCC(C)CC(C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.